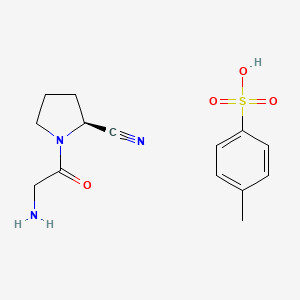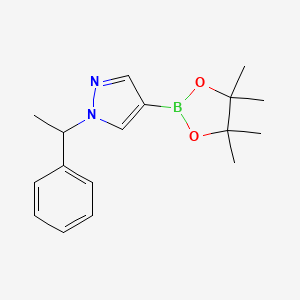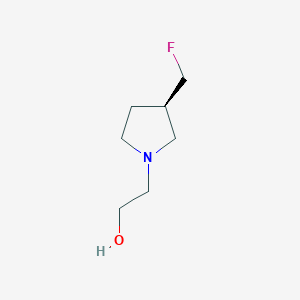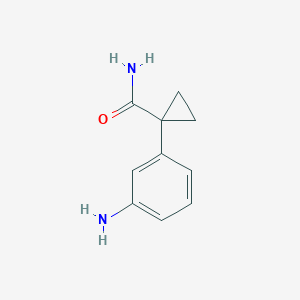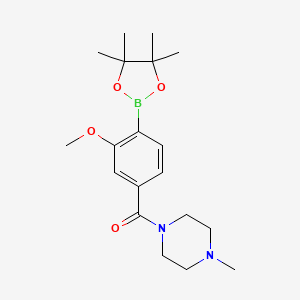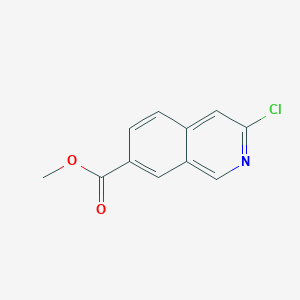
Methyl 3-chloroisoquinoline-7-carboxylate
Übersicht
Beschreibung
“Methyl 3-chloroisoquinoline-7-carboxylate” is a heterocyclic compound with the molecular formula C11H8ClNO2 . It has a molecular weight of 221.64 . The compound exists as a solid and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 3-chloroisoquinoline-7-carboxylate” is 1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 3-chloroisoquinoline-7-carboxylate” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 221.64 .Wissenschaftliche Forschungsanwendungen
Mass Spectrometry in Drug Analysis
Research by Beuck et al. (2009) demonstrated the use of high-resolution/high accuracy LTQ-Orbitrap tandem mass spectrometry for analyzing the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, a class of compounds that includes Methyl 3-chloroisoquinoline-7-carboxylate. This technique provides valuable insights for drug analysis in clinical, forensic, and sports drug testing (Beuck et al., 2009).
Environmental Studies: Photodegradation of Quinolinecarboxylic Herbicides
Pinna and Pusino (2012) investigated the photodegradation of quinolinecarboxylic herbicides, which are structurally similar to Methyl 3-chloroisoquinoline-7-carboxylate, in aqueous systems. Their study highlights the environmental impact and degradation pathways of these compounds under various irradiation conditions (Pinna & Pusino, 2012).
Synthesis of Nevirapine Analogue
Bakke and Říha (2001) developed a method for preparing an isoquinoline analogue of Nevirapine, an important reverse transcriptase inhibitor, from 4-amino-3-chloroisoquinoline. This research shows the potential pharmaceutical applications of Methyl 3-chloroisoquinoline-7-carboxylate derivatives in developing new drug candidates (Bakke & Říha, 2001).
Antimicrobial Research
Miyamoto et al. (1990) synthesized a series of 4-oxoquinoline-3-carboxylic acids, which are closely related to Methyl 3-chloroisoquinoline-7-carboxylate, and tested their antibacterial activities. This research is significant for developing new antimicrobial agents (Miyamoto et al., 1990).
Cancer Research
Studies on compounds structurally related to Methyl 3-chloroisoquinoline-7-carboxylate, like those by Mphahlele et al. (2014), focus on the synthesis of novel compounds and their cytotoxicity against cancer cell lines. These investigations contribute to the search for new anticancer drugs (Mphahlele et al., 2014).
Fluorescence Studies
Matsumoto, Mori, and Akazome (2012) synthesized N-methyl-1,2-dihydroquinoline-3-carboxylates, showing that these compounds exhibit fluorescence in solutions, which can be useful in analytical chemistry and materials science (Matsumoto, Mori, & Akazome, 2012).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 3-chloroisoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUNATVELTUCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloroisoquinoline-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



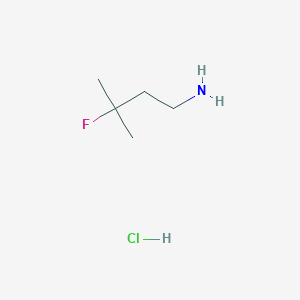
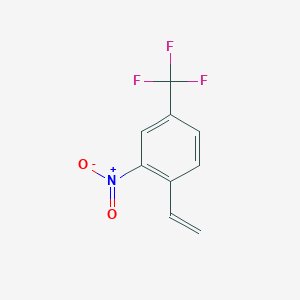
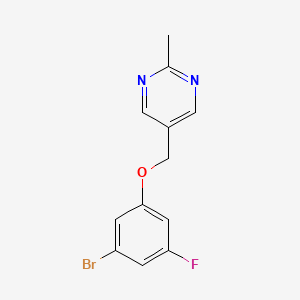

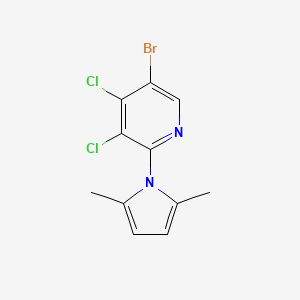
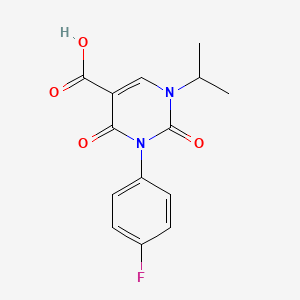
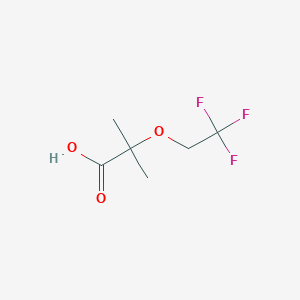
![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
